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Compound of Interest

Compound Name: Nitrosoproline

CAS No.: 2571-28-0

Cat. No.: B1360120 Get Quote

Application Note: High-Sensitivity Quantification of N-Nitrosoproline (NPRO) in Human Urine

via LC-MS/MS

Executive Summary
This application note details a robust, self-validating protocol for the quantification of N-

Nitrosoproline (NPRO) in human urine using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS). Unlike volatile nitrosamines (e.g., NDMA), NPRO is a non-volatile,

polar carboxylic acid. Consequently, this method utilizes Negative Electrospray Ionization

(ESI-) and a specialized polar-retentive stationary phase (HSS T3) to achieve superior

retention and sensitivity compared to traditional GC-TEA methods.

Target Audience: Clinical researchers investigating endogenous nitrosation (the "NPRO Test"),

toxicologists, and analytical chemists in drug safety.

Scientific Background & Mechanism
The "NPRO Test" and Endogenous Nitrosation
NPRO is excreted unchanged in urine and serves as a quantitative biomarker for the

endogenous formation of N-nitroso compounds (NOCs). The "NPRO Test" involves

administering L-proline and nitrate to a subject; the resulting urinary NPRO reflects the body's

potential to nitrosate amines—a key risk factor in gastric and esophageal carcinogenesis.
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Chemical Challenges & Solutions
Challenge: NPRO is highly polar and acidic (pKa ~3.6). It elutes in the void volume of

standard C18 columns, leading to ion suppression.

Solution: Use of a High Strength Silica (HSS) T3 column, designed to retain polar analytes in

100% aqueous conditions.

Challenge: Low molecular weight (144 Da) creates high background noise.

Solution: Negative mode ESI provides better selectivity for the carboxylic acid moiety than

positive mode.

DOT Diagram 1: Endogenous NPRO Formation Pathway
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Caption: Pathway of endogenous NPRO formation from dietary precursors, catalyzed by

gastric acidity.

Materials & Instrumentation
Reagents

Analyte: N-Nitroso-L-proline (NPRO), >98% purity.[1]

Internal Standard (IS): N-Nitroso-L-proline-d3 (d3-NPRO). Crucial: Do not use d4-NDMA;

use the isotopically labeled analog of the analyte.
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Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB or Phenomenex

Strata-X), 60 mg/3 mL.

Instrumentation
LC System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent polar-

embedded C18).

Experimental Protocol
Sample Preparation (Solid Phase Extraction)
Urine is a complex matrix containing salts and urea that suppress ionization. A "Dilute-and-

Shoot" approach is not recommended for trace analysis (<10 ng/mL).

Workflow Diagram:
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1.0 mL Urine Sample

Add 10 µL IS (d3-NPRO)
Acidify with 20 µL Formic Acid

Condition SPE (HLB)
1 mL MeOH -> 1 mL Water

Load Sample
(Gravity/Low Vacuum)

Wash
1 mL 5% MeOH in Water

Elute
2 x 500 µL 100% Methanol

Evaporate to Dryness
(N2 stream @ 40°C)

Reconstitute
200 µL Mobile Phase A
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Caption: Optimized Solid Phase Extraction (SPE) workflow for NPRO isolation from urine.

Step-by-Step Protocol:
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Aliquot: Transfer 1.0 mL of urine into a 2 mL Eppendorf tube.

Spike: Add 10 µL of Internal Standard solution (1 µg/mL d3-NPRO). Vortex.

Acidify: Add 20 µL of Formic Acid. Reasoning: Acidification ensures NPRO (pKa 3.6) is

protonated and uncharged, maximizing retention on the reversed-phase SPE sorbent.

Condition: Condition HLB cartridge with 1 mL MeOH followed by 1 mL Water.

Load: Load the acidified sample. Discard flow-through.

Wash: Wash with 1 mL of 5% Methanol in Water. Critical: Removes salts and urea without

eluting NPRO.

Elute: Elute with 2 x 500 µL of 100% Methanol.

Evaporate: Dry under nitrogen at 40°C.

Reconstitute: Dissolve residue in 200 µL of 0.1% Formic Acid in Water. Filter through 0.22

µm PTFE filter if cloudy.

LC-MS/MS Conditions
Liquid Chromatography:

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.3 mL/min.[2]

Injection Vol: 5-10 µL.

Gradient:

0-1.0 min: 1% B (Isocratic hold for polar retention)

1.0-5.0 min: 1% -> 90% B
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5.0-6.0 min: 90% B (Wash)

6.1 min: 1% B (Re-equilibration)

Mass Spectrometry (ESI Negative):

Source: Electrospray Ionization (Negative Mode).[3]

Spray Voltage: -2500 V to -4500 V (Optimize for instrument).

Capillary Temp: 300-350°C.

MRM Transitions Table:

Analyte
Precursor
(m/z)

Product
(m/z)

Dwell (ms) CE (V) Type

NPRO 143.0 [M-H]- 75.0 50 18 Quantifier

NPRO 143.0 [M-H]- 99.0 50 12 Qualifier

d3-NPRO 146.0 [M-H]- 78.0 50 18 IS Quantifier

Note: The transition 143->75 corresponds to ring fragmentation, while 143->99 corresponds to

decarboxylation (Loss of CO2, 44 Da).

Method Validation & Performance
To ensure Trustworthiness, the method must be validated according to FDA/EMA bioanalytical

guidelines.
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Parameter Specification Notes

Linearity 1.0 – 1000 ng/mL R² > 0.995 (1/x² weighting)

LLOQ 1.0 ng/mL S/N > 10:1

Recovery 85 - 110%
Assessed at Low, Mid, High

QC

Matrix Effect < 15% suppression
Compare post-extraction spike

vs. neat solvent

Precision < 15% CV Inter-day and Intra-day

Troubleshooting & Causality
Peak Fronting / Poor Retention:

Cause: "Solvent effect." Injecting the sample in 100% Methanol onto a highly aqueous

initial gradient (1% B) causes the analyte to precipitate or travel faster than the mobile

phase.

Fix: Always reconstitute in Mobile Phase A (Water/0.1% FA).

Low Sensitivity (Signal Suppression):

Cause: Co-eluting matrix components (phospholipids/salts) in urine.

Fix: Ensure the SPE wash step (5% MeOH) is performed. If suppression persists, switch

to a WAX (Weak Anion Exchange) SPE cartridge, which binds NPRO via charge

interaction, allowing for harsher organic washes.

Carryover:

Cause: NPRO is sticky.

Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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